硬菌素

描述

Sclerodione, also known as sclerophytin A, is a natural product isolated from the marine sponge Sclerophytum sp. It is one of the first secondary metabolites reported from the genus Pseudolophiostoma . Sclerodione exhibited potent α-glucosidase- and porcine-lipase-inhibitory activity during primary screening .

Synthesis Analysis

The nor-phenalenone derivatives scleroderolide and sclerodione were identified as the biologically active constituents . The mechanisms of action of each compound were validated through in silico studies . Sclerodione was dissolved in chloroform - trifluoroacetic acid at room temperature and at 60°C .

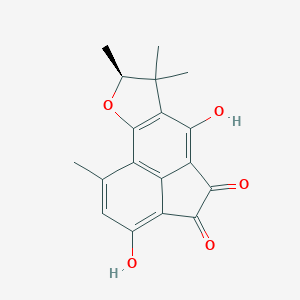

Molecular Structure Analysis

The structure of sclerodione was determined by an X-ray crystallographic study of the racemic monoacetate . Scleroderolide occurs mainly as the levorotatory enantiomer (S configuration at C-2’) although on one occasion it was obtained in partially racemic form .

Chemical Reactions Analysis

The red pigment sclerodione can be oxidized with m-chloroperbenzoic acid to provide both sclerodin and scleroderolide .

科学研究应用

海洋生物学与生态学:硬菌素有利于年代学,这是一门涉及对海洋生物硬体部分的物理和化学性质的研究领域。它用于评估这些生物的生命史,帮助管理种群和栖息地 (Hunter, Laptikhovsky, & Hollyman, 2018)。

真菌生物学:硬菌素是硬皮病溃疡真菌 Gremmeniella abietina 产生的色素。它的结构已通过 X 射线晶体学确定,有助于了解真菌代谢物 (Ayer, Hoyano, Pedras, Clardy, & Arnold, 1987)。此外,它被认为是一种红色的苊并萘醌衍生物,在研究这种真菌方面具有重要意义 (Ayer, Hoyano, Pedras, & Altena, 1986)。

多发性硬化症研究:硬菌素已被确定为多发性硬化症的潜在治疗靶点 (Hauser, Chan, & Oksenberg, 2013)。此外,像硬菌素这样的类黄酮以其抗炎和免疫调节特性而闻名,表明在 MS 治疗中具有潜在益处 (Bayat, Farshchi, Yousefian, Mahmoudi, & Yazdian-Robati, 2021)。此外,硬菌素表现出抗真菌活性,包括对紫乌斯菌的强效活性,这可能对 MS 研究产生影响 (Hussain et al., 2015)。

作用机制

属性

IUPAC Name |

(4S)-7,12-dihydroxy-4,5,5,14-tetramethyl-3-oxatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),7,11,13-pentaene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-6-5-8(19)10-11-9(6)17-13(18(3,4)7(2)23-17)14(20)12(11)16(22)15(10)21/h5,7,19-20H,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLBJUZHBDCHJJ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(O1)C3=C4C(=C(C=C3C)O)C(=O)C(=O)C4=C2O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(C2=C(O1)C3=C4C(=C(C=C3C)O)C(=O)C(=O)C4=C2O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sclerodione | |

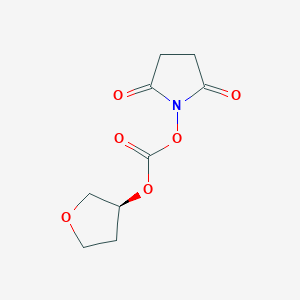

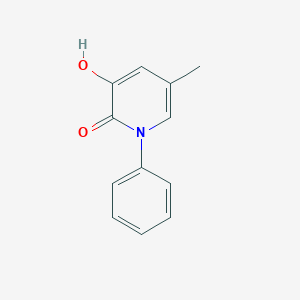

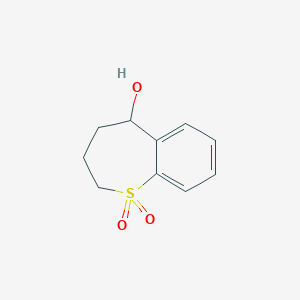

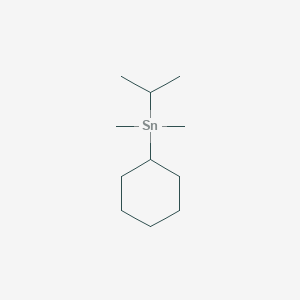

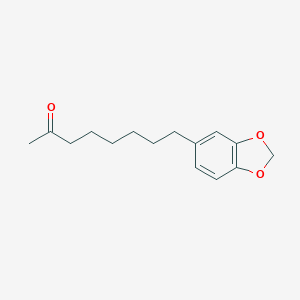

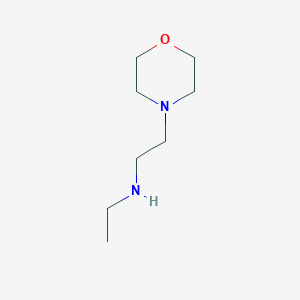

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

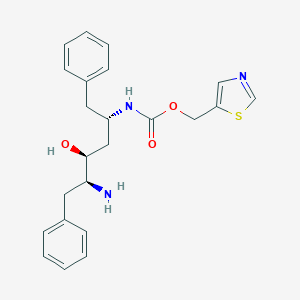

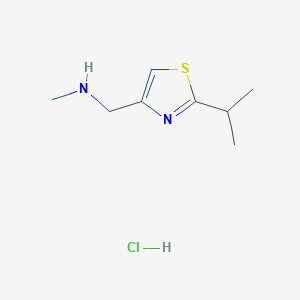

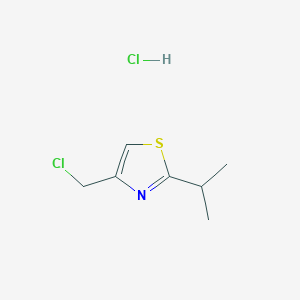

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)